(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(4-iodophenyl)prop-2-en-1-one
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Overview
Description
(E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-IODOPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-IODOPHENYL)-2-PROPEN-1-ONE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.
Alkylation: The pyrazole ring is then alkylated with ethyl and methyl groups.
Coupling with iodobenzene: The final step involves coupling the pyrazole derivative with 4-iodobenzaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-IODOPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-IODOPHENYL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of pyrazole derivatives on various biological pathways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, this compound might be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of (E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-IODOPHENYL)-2-PROPEN-1-ONE would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(1-METHYL-3-PHENYL-1H-PYRAZOL-4-YL)-1-(4-IODOPHENYL)-2-PROPEN-1-ONE
- (E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-BROMOPHENYL)-2-PROPEN-1-ONE
Uniqueness
(E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-IODOPHENYL)-2-PROPEN-1-ONE is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C15H15IN2O |
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Molecular Weight |
366.20 g/mol |
IUPAC Name |
(E)-3-(1-ethyl-3-methylpyrazol-4-yl)-1-(4-iodophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H15IN2O/c1-3-18-10-13(11(2)17-18)6-9-15(19)12-4-7-14(16)8-5-12/h4-10H,3H2,1-2H3/b9-6+ |
InChI Key |
UJVJREHULXEAHU-RMKNXTFCSA-N |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=C/C(=O)C2=CC=C(C=C2)I |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=CC(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
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